2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine

Description

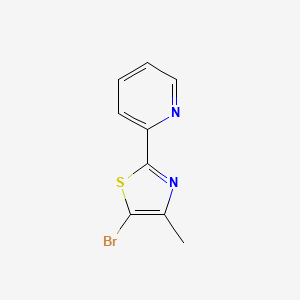

2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,3-thiazole moiety substituted with bromine and methyl groups at positions 5 and 4, respectively. This structure combines aromaticity with electron-withdrawing (bromo) and electron-donating (methyl) substituents, making it a versatile scaffold for pharmaceutical and materials science applications. Its synthetic utility lies in the bromine atom, which enables further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

5-bromo-4-methyl-2-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c1-6-8(10)13-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMFMRJEMAPOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501275469 | |

| Record name | 2-(5-Bromo-4-methyl-2-thiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850245-47-5 | |

| Record name | 2-(5-Bromo-4-methyl-2-thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850245-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Bromo-4-methyl-2-thiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require the use of strong acids or bases to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and methyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial DNA gyrase, leading to antibacterial effects . Additionally, it can bind to DNA and interfere with replication and transcription processes, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole and Pyridine Rings

(i) 3-[4-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 1e)

- Structure : Pyrrolopyridine-thiazole hybrid with bromo and methyl substituents.

- Properties : Higher melting point (311°C) compared to simpler thiazole-pyridine analogs, indicating enhanced stability due to extended π-conjugation and hydrogen bonding .

- Applications : Likely used in kinase inhibition studies, given the prevalence of pyrrolopyridine motifs in kinase inhibitors.

(ii) 5-Bromo-2,6-bis(1,3-thiazol-2-yl)pyrimidin-4-amine

- Structure : Pyrimidine core with two thiazole rings and a bromine atom.

- Properties : The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and solubility. Bromine at position 5 may enhance halogen bonding in target interactions .

- Applications: Potential use in anticancer agents, as pyrimidine-thiazole hybrids are common in nucleoside analogs.

(iii) 2-[5-Methyl-4-(prop-2-yn-1-yloxy)-1,3-thiazol-2-yl]pyridine

- Structure : Thiazole ring with methyl and propargyloxy groups.

- Properties : The propargyloxy group enables click chemistry modifications, offering synthetic flexibility absent in brominated analogs .

- Applications : Useful in polymer chemistry or bioconjugation, where alkynes are leveraged for cycloaddition reactions.

Pharmacological Analogs

(i) Pritelivir (N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide)

- Structure : Thiazole with sulfamoyl and methyl groups, linked to a pyridinylphenylacetamide.

- Properties : The sulfamoyl group enhances solubility and hydrogen-bonding capacity, contrasting with the bromo group’s hydrophobicity .

(ii) SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine]

- Structure : Pyridine with a styryl substituent.

- Properties: Noncompetitive mGluR5 antagonist (IC₅₀ = 0.29 µM), highlighting the role of pyridine in receptor binding .

Biological Activity

2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine is a heterocyclic compound characterized by the combination of a pyridine ring and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The bromine and methyl substitutions on the thiazole ring enhance its reactivity and biological interactions.

The chemical formula for this compound is C9H7BrN2S. It features:

- A bromine atom at the 5-position of the thiazole ring.

- A methyl group at the 4-position.

These structural characteristics are crucial for its biological activity as they influence the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it may inhibit bacterial DNA gyrase, which is vital for bacterial DNA replication, thereby exhibiting antibacterial effects. Additionally, the thiazole ring can modulate enzyme activities and receptor interactions, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Salmonella typhi

In studies, it demonstrated moderate antibacterial activity, comparable to standard antibiotics like ciprofloxacin. The zone of inhibition was measured in millimeters to assess effectiveness .

Anticancer Properties

The anticancer potential of this compound has also been explored in various studies. Compounds with similar thiazole-pyridine structures have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antibacterial Evaluation :

- Anticancer Activity :

Comparative Analysis

The following table summarizes the biological activities of various compounds related to this compound:

Q & A

Q. What are the recommended synthetic routes for 2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine, and how can reaction conditions be optimized?

Synthesis typically involves bromination and cyclization steps. For example, bromination of precursor pyridine or thiazole derivatives (e.g., 2-amino-5-methylpyridine) followed by coupling reactions can yield the target compound. Optimization may include:

- Catalyst selection : Nickel or palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridine moiety .

- Temperature control : Cyclization reactions often require reflux conditions in solvents like THF or DMF .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

Key methods include:

Q. What are the critical safety considerations when handling this compound?

- Toxicity : Brominated thiazoles may release toxic fumes upon decomposition. Use fume hoods and PPE .

- Stability : Store in anhydrous conditions at –20°C to prevent hydrolysis of the thiazole ring .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported structural data for this compound?

Single-crystal X-ray diffraction provides definitive structural parameters. For example:

- Unit cell parameters : Monoclinic system with P2₁/c space group, a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, β = 91.315° .

- Software : SHELXL for refinement, ensuring bond lengths and angles align with theoretical values (e.g., C–Br bond ≈ 1.9 Å) .

- Validation : Check for twinning or disorder using PLATON or similar tools .

Q. What strategies are effective for studying the compound's fluorescence or photophysical properties?

- Fluorescence spectroscopy : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism .

- Quantum yield calculation : Use integrating spheres with a reference standard (e.g., quinine sulfate) .

- Theoretical modeling : DFT calculations to correlate electronic structure with observed emission .

Q. How can structure-activity relationship (SAR) studies inform its potential as a kinase inhibitor?

- Bioisosteric replacement : Compare activity of bromine vs. other halogens (e.g., Cl, I) on the thiazole ring .

- Docking simulations : Map interactions with kinase active sites (e.g., PI3Kα) using AutoDock Vina .

- In vitro assays : Test inhibition of kinase activity via ADP-Glo™ assays .

Q. What analytical challenges arise in characterizing degradation products of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.